molecular formula C7H16Cl2N2O B1487455 Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride CAS No. 2204053-91-6

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride

Cat. No.: B1487455
CAS No.: 2204053-91-6
M. Wt: 215.12 g/mol
InChI Key: PLJZRJOHZRKQEP-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride is a bicyclic nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a highly chemo- and stereoselective reaction, often described as a Hantzsch-type domino process. The steps include initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrol-4-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c10-4-7-6-3-8-1-5(6)2-9-7;;/h5-10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJZRJOHZRKQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204053-91-6
Record name {octahydropyrrolo[3,4-c]pyrrol-1-yl}methanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride
Reactant of Route 2
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride
Reactant of Route 3
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride
Reactant of Route 4
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride
Reactant of Route 5
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride
Reactant of Route 6
Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride

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